![molecular formula C10H9N3O4 B186820 Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate CAS No. 72721-23-4](/img/structure/B186820.png)
Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate
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Overview
Description
Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate (ENIPC) is an organic compound of the pyridine family that has been widely studied due to its potential applications in the field of medicinal chemistry. ENIPC is a nitroimidazole derivative, which is a class of compounds that is known to have a variety of biological activities and has been used in the treatment of various diseases.
Scientific Research Applications
Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate has been widely studied due to its potential applications in the field of medicinal chemistry. It has been used as an inhibitor of nitric oxide synthase (NOS) enzymes, which are involved in the regulation of blood pressure, inflammation, and other physiological processes. Additionally, Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate has been used as a potential drug for the treatment of cancer, as well as for the treatment of bacterial and fungal infections.
Mechanism of Action
Target of Action
The primary targets of Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles .
Result of Action
The molecular and cellular effects of Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate’s action are currently under investigation . Preliminary studies suggest potential cytotoxic activity, indicating its potential as an anticancer agent .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and activity.
Advantages and Limitations for Lab Experiments
Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate has several advantages and limitations for use in laboratory experiments. One of the major advantages of using Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate is that it is relatively easy to synthesize and is relatively inexpensive to obtain. Additionally, Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate has been shown to be a potent inhibitor of NOS enzymes, which makes it especially useful in experiments involving the regulation of blood pressure, inflammation, and other physiological processes. However, Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate also has some limitations, such as its potential to produce reactive oxygen species (ROS), which can have both beneficial and harmful effects.
Future Directions
There are several potential future directions for research involving Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate. One possible direction is to further investigate its mechanism of action and its effects on NOS enzymes. Additionally, further research could be conducted to explore the potential of Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate as a drug for the treatment of cancer, as well as for the treatment of bacterial and fungal infections. Further research could also be conducted to explore the potential of Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate as a therapeutic agent for the treatment of neurological disorders. Finally, further research could be conducted to explore the potential of Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate as an antioxidant, as well as its potential to modulate the immune system.
Synthesis Methods
Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate can be synthesized by a variety of methods, including the Fischer indole synthesis, the Ullmann reaction, the N-alkylation of pyridine, and the nitration of pyridine. The most commonly used method is the Fischer indole synthesis, which involves the reaction of nitrobenzene and ethyl acetoacetate in the presence of an acid catalyst. The reaction produces a yellow-green crystalline product, which is then purified by recrystallization.
properties
IUPAC Name |
ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4/c1-2-17-10(14)7-6-12-5-3-4-8(13(15)16)9(12)11-7/h3-6H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLKKFCMWQRERX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=CC=C(C2=N1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358509 |
Source
|
Record name | ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10358509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate | |
CAS RN |
72721-23-4 |
Source
|
Record name | ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10358509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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